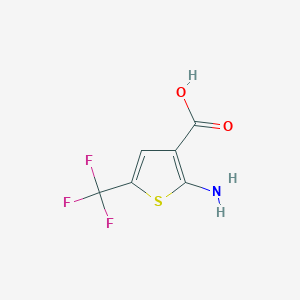
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. It is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom. The presence of the trifluoromethyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(trifluoromethyl)thiophene-5-carboxylic acid
- 2-Amino-4-(trifluoromethyl)thiophene-3-carboxylic acid
- 2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid
Uniqueness
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H4F3NO2S |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2-amino-5-(trifluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(5(11)12)4(10)13-3/h1H,10H2,(H,11,12) |
Clave InChI |
ACUZEVUVWFRJBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
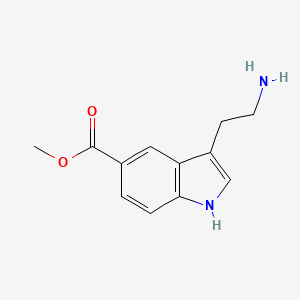

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)

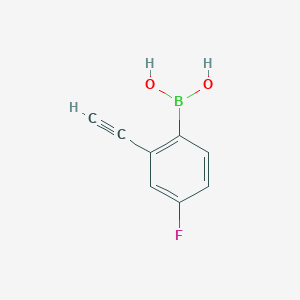

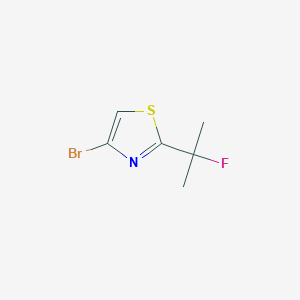
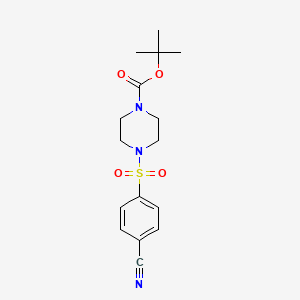
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
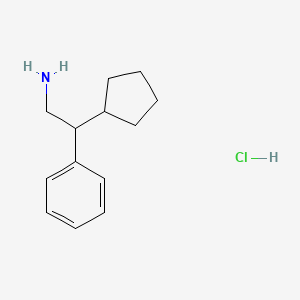
![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
